molecular formula C6H7NO2S B074990 (S)-2-Amino-2-(thiophen-3-yl)acetic acid CAS No. 1194-87-2

(S)-2-Amino-2-(thiophen-3-yl)acetic acid

Cat. No. B074990
CAS RN: 1194-87-2
M. Wt: 157.19 g/mol
InChI Key: BVGBBSAQOQTNGF-YFKPBYRVSA-N
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Description

"(S)-2-Amino-2-(thiophen-3-yl)acetic acid" is a compound of interest in the field of organic chemistry, particularly in the synthesis and study of biological compounds and derivatives.

Synthesis Analysis

  • Synthesis of Salts: A series of salts of 2-((4-(R-amino)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetic acids were synthesized using 2-((4-(R-amino)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetic acids as starting substances. These were synthesized by interaction with various organic and inorganic basics and salts in alcoholic or aqueous media (Safonov, Panasenko, & Knysh, 2017).

Molecular Structure Analysis

  • X-Ray Analysis: The molecular structure of related compounds, such as 2-amino-5-(4-chlorofuran-2-yl)furan-3,4-dicarboxylates and 2-amino-5-(4-chlorothiophen-2-yl)furan-3,4-dicarboxylates, was confirmed by single-crystal X-ray analysis (Sayahi et al., 2015).

Chemical Reactions and Properties

  • Electrochemical and Chemical Polymerization: Thiophen-3-yl acetic acid 4-pyrrol-1-yl phenyl ester (TAPE) monomer, synthesized via reaction of thiophen-3-yl acetyl chloride with 4-pyrrol-1-yl phenol, underwent homopolymers and copolymers synthesis using electrochemical and chemical polymerization techniques (Bingöl et al., 2005).

Physical Properties Analysis

  • Thermal Behavior: Differential Scanning Calorimetry (DSC) and Thermal Gravimetry Analysis (TGA) were utilized to examine the thermal behavior of polymers related to thiophen-3-yl acetic acid (Bingöl et al., 2005).

Chemical Properties Analysis

  • Structural and Electronic Properties: The structural and electronic properties of 3-thiophene acetic acid (3-TAA) monomer and dimer were investigated using Density Functional Theory (DFT) calculations. The stability of crystal packing was ensured by various intermolecular interactions. The electronic properties were analyzed using time-dependent DFT and discussed through HOMO, LUMO, and excitation energy values (Issa, Sagaama, & ISSAOUI, 2020).

Scientific Research Applications

  • Synthesis of 2-((4-(R-amino)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetic acids salts : This study focuses on the synthesis and structural confirmation of novel salts of 2-((4-(R-amino)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetic acids. These compounds were synthesized using a combination of organic, inorganic bases, and salts in alcoholic or aqueous media, and their structures were confirmed using modern physical-chemical methods. This research contributes to the development of new native drugs that could potentially compete with foreign ones (Safonov, Panasenko, & Knysh, 2017).

  • Investigation of esters of 2-((4-R-5-(thiophene-2-yl)-4H-1,2,4-triazoles-3-iltio)acetic acids : This study synthesized esters of 2-((4-R-5-(thiophene-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acids and explored their physical and chemical properties, acute toxicity, and their damaging effects on experimental animals. The findings suggest these compounds have analgesic, neuroleptic, diuretic, anti-inflammatory, and antimicrobial activities (Salionov, 2015).

  • DNA hybridization electrochemical sensor using conducting polymer : This research reports on the use of poly(thiophen-3-yl-acetic acid 1,3-dioxo-1,3-dihydro-isoindol-2-yl ester) for application in electrochemical hybridization sensors. The study provides a synthetic route for the compound used as a monomer in the conducting polymer sensor and demonstrates its potential in monitoring biological recognition through electrochemical signals (Cha et al., 2003).

  • Improved Synthesis of Clopidogrel Sulfate : The study describes an improved synthesis process for Clopidogrel sulfate, a medication used to prevent blood clots. The process involves using (S)-2-amino-2-(2-chlorophenyl)acetate and 2-(thiophen-2-yl)ethyl 4-methyl benzene sulfonate, highlighting the importance of thiophene derivatives in pharmaceutical synthesis (Hu Jia-peng, 2012).

  • Electrochromic properties of acetic acid modified polyterthiophene : This research investigates the solvent effects on the synthesis, characterization, and electrochromic properties of acetic acid modified polyterthiophene, demonstrating the potential applications of thiophene derivatives in electrochromic materials (Zhang et al., 2016).

Future Directions

Thiophene and its derivatives have attracted attention due to their varied biological and clinical applications . They are used in industrial chemistry and material science as corrosion inhibitors and have a prominent role in the advancement of organic semiconductors . Future research may focus on exploring these applications further.

properties

IUPAC Name

(2S)-2-amino-2-thiophen-3-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S/c7-5(6(8)9)4-1-2-10-3-4/h1-3,5H,7H2,(H,8,9)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVGBBSAQOQTNGF-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC=C1[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Amino-2-(thiophen-3-yl)acetic acid

Synthesis routes and methods

Procedure details

0.3 g. of palladium/barium sulfate catalyst are added to a solution of 6 g. of DL-α-azido-3-thiopheneacetic acid in 40 ml. of ethanol and 40 ml. of 0.5N hydrochloric acid. Hydrogenation takes place at about 60 psig. after 2 hours. After filtration, the volume is concentrated to about 30 ml. When the pH is brought to 6.5 with ammonia, the amino acid separates as a white powder. After washing with ethanol/water and drying, 3.5 g. of the product, DL-α-amino-3-thiopheneacetic acid, are obtained; m.p. 283°-285°.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
R Kakarla, J Liu, D Naduthambi, W Chang… - Journal of Medicinal …, 2014 - ACS Publications
HTS screening identified compound 2a (piperazinone derivative) as a low micromolar HCV genotype 1 (GT-1) inhibitor. Resistance mapping studies suggested that this piperazinone …
Number of citations: 51 pubs.acs.org

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